Cas no 215654-93-6 (1-Piperazineethanol,4-[(2-fluorophenyl)methyl]-)

1-Piperazineethanol,4-[(2-fluorophenyl)methyl]- structure
215654-93-6 structure
Product Name:1-Piperazineethanol,4-[(2-fluorophenyl)methyl]-
CAS No:215654-93-6
MF:C13H19FN2O
MW:238.301166772842
CID:243163
PubChem ID:2795688
Update Time:2025-04-19

1-Piperazineethanol,4-[(2-fluorophenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazineethanol,4-[(2-fluorophenyl)methyl]-
    • 2-[4-(2-fluorobenzyl)piperazino]ethan-1-ol
    • 2-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]ethanol
    • 2-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethanol
    • W-206651
    • FT-0759891
    • SR-01000638049-1
    • SCHEMBL5878879
    • Cambridge id 5353938
    • HMS542K03
    • 2-(4-(2-Fluorobenzyl)piperazin-1-yl)ethanol
    • Maybridge1_000399
    • Oprea1_437804
    • AB00082468-01
    • Oprea1_221856
    • CCG-48514
    • 215654-93-6
    • DTXSID20383807
    • AKOS008717048
    • MDL: MFCD00661842
    • Inchi: 1S/C13H19FN2O/c14-13-4-2-1-3-12(13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2
    • InChI Key: ARELLQRYXAQYGS-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1CCN(CCO)CC1

Computed Properties

  • Exact Mass: 238.14800
  • Monoisotopic Mass: 238.14814140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 26.7Ų

Experimental Properties

  • Density: 1.155
  • Boiling Point: 352.1°Cat760mmHg
  • Flash Point: 166.8°C
  • Refractive Index: 1.549
  • PSA: 26.71000
  • LogP: 0.81140
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